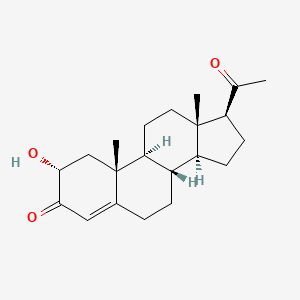

2-Hydroxy-4-pregnene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4-pregnene-3,20-dione, also known as this compound, is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Steroid Hormone Biosynthesis

2-Hydroxy-4-pregnene-3,20-dione is a crucial intermediate in the biosynthesis of steroid hormones. It is synthesized from pregnenolone and serves as a precursor for several important hormones, including cortisol and sex steroids. The enzymatic conversion of this compound involves hydroxylation and oxidation processes that are vital for maintaining hormonal balance in the body.

Table 1: Hormones Derived from this compound

| Hormone | Function |

|---|---|

| Cortisol | Regulates metabolism and immune response |

| Testosterone | Influences male sexual characteristics |

| Estrogens | Regulates female reproductive functions |

Therapeutic Applications

The compound has been extensively studied for its therapeutic potential, particularly in treating hormonal disorders. Its derivatives have been developed for clinical use in conditions such as adrenal insufficiency and congenital adrenal hyperplasia.

Case Study: Congenital Adrenal Hyperplasia (CAH)

A study demonstrated that administering this compound can help manage CAH by correcting hormone deficiencies. Patients receiving this treatment showed improved metabolic profiles and reduced symptoms associated with adrenal insufficiency .

Antimicrobial Properties

Recent research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain Tested | Activity Level |

|---|---|---|

| 17α-hydroxyprogesterone | Staphylococcus aureus | Moderate |

| 17α-hydroxyprogesterone acetate | Escherichia coli | Significant |

Drug Development Potential

The structural modifications of this compound have led to the synthesis of novel compounds with enhanced pharmacological properties. Research into its derivatives has opened avenues for developing new therapeutic agents targeting hormonal imbalances and infections.

Example: Synthesis of New Derivatives

A recent patent described the synthesis of halogenated derivatives of this compound that demonstrated improved efficacy in treating specific conditions compared to their parent compound . These derivatives were shown to have lower side effects while maintaining therapeutic effectiveness.

Eigenschaften

CAS-Nummer |

604-28-4 |

|---|---|

Molekularformel |

C21H30O3 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-6-7-16-14-5-4-13-10-18(23)19(24)11-21(13,3)17(14)8-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21-/m0/s1 |

InChI-Schlüssel |

BOZZHCVRWNSXMR-WEEZVYGMSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)O)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Synonyme |

2-hydroxy-4-pregnene-3,20-dione 2alpha-hydroxy-4-pregnene-3,20-dione 2beta-hydroxyprogesterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.